CP 154526

Description

Propriétés

IUPAC Name |

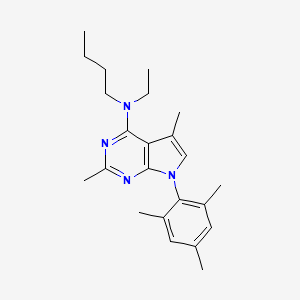

N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N4/c1-8-10-11-26(9-2)22-20-18(6)14-27(23(20)25-19(7)24-22)21-16(4)12-15(3)13-17(21)5/h12-14H,8-11H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHQYJZCJRZHINA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)C1=NC(=NC2=C1C(=CN2C3=C(C=C(C=C3C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201027582 | |

| Record name | N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo(2,3-d)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157286-86-7 | |

| Record name | N-Butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157286-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CP 154526 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157286867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo(2,3-d)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CP-154526 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A549FB00R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Function of CP-154,526: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-154,526 is a potent, selective, and brain-penetrant nonpeptide antagonist of the corticotropin-releasing factor receptor 1 (CRF1). Developed by Pfizer, this compound has been instrumental as a research tool to investigate the role of the CRF system in stress, anxiety, depression, and substance abuse disorders. By blocking the action of corticotropin-releasing factor (CRF) at its primary receptor in the central nervous system, CP-154,526 effectively attenuates the physiological and behavioral responses to stress. This technical guide provides a comprehensive overview of the function of CP-154,526, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its evaluation.

Core Function and Mechanism of Action

CP-154,526 exerts its pharmacological effects by competitively binding to and inhibiting the CRF1 receptor.[1][2][3] The CRF1 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the brain, particularly in the pituitary, cortex, cerebellum, hippocampus, and amygdala.[4] Activation of the CRF1 receptor by its endogenous ligand, CRF, is a critical step in the activation of the hypothalamic-pituitary-adrenal (HPA) axis, the body's primary stress response system.

By acting as an antagonist, CP-154,526 prevents the downstream signaling cascade initiated by CRF binding. This includes the inhibition of adenylyl cyclase activation and the subsequent reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][5] This blockade of CRF1 receptor signaling leads to a dampening of the stress response, including a reduction in the release of adrenocorticotropic hormone (ACTH) from the pituitary gland.[3][5]

Quantitative Pharmacological Data

The potency and selectivity of CP-154,526 have been characterized in various in vitro and in vivo studies. The following tables summarize the key quantitative data.

| Parameter | Value | Species/Tissue | Reference |

| Binding Affinity (Ki) | 2.7 nM | Recombinant human CRF1 receptor | [1] |

| < 10 nM | Rat brain CRF receptors | [2] | |

| Potency (IC50) | 0.5 nM | Rat hippocampal CRF receptors ([¹²⁵I][Tyr⁰]CRF displacement) | [1] |

| 0.04 nM | Rat pituitary CRF receptors ([¹²⁵I][Tyr⁰]CRF displacement) | [1] | |

| 11.0 - 15.85 nM | - | [6] | |

| Selectivity | >10 µM (Ki) | CRF2 receptor | [1] |

Table 1: In Vitro Binding Affinity and Potency of CP-154,526

| Animal Model | Dosing | Key Findings | Reference |

| Elevated Plus-Maze (Rat) | 1-10 mg/kg, i.p. | Exhibited anxiolytic-like activity. | [1] |

| Forced Swim Stress (BALB/cJ Mice) | 10 mg/kg, i.p. | Attenuated stress-induced increases in ethanol (B145695) consumption. | [7] |

| Ethanol-Induced Behavioral Sensitization (DBA/2J Mice) | 10 and 20 mg/kg, i.p. | Blocked the expression of locomotor sensitization to ethanol. | [2] |

Table 2: In Vivo Efficacy of CP-154,526 in Preclinical Models

Experimental Protocols

In Vitro Radioligand Binding Assay (Filtration Method)

This protocol outlines the determination of the binding affinity of CP-154,526 for the CRF1 receptor using a competitive radioligand binding assay.

Materials:

-

Cell membranes expressing the CRF1 receptor (e.g., from transfected CHO cells or rat brain tissue)

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4, 60 mM NaCl, 0.1% BSA

-

CP-154,526 stock solution (in DMSO)

-

Unlabeled CRF (for determination of non-specific binding)

-

96-well plates

-

Glass fiber filters (pre-soaked in 0.3% polyethyleneimine)

-

Vacuum filtration manifold

-

Scintillation counter and fluid

Procedure:

-

Membrane Preparation: Homogenize tissues or cells expressing CRF1 receptors in ice-cold buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Binding buffer

-

A fixed concentration of radioligand (typically at or below its Kd value)

-

Varying concentrations of CP-154,526 (for competition curve) or excess unlabeled CRF (for non-specific binding) or buffer (for total binding).

-

Membrane preparation to initiate the binding reaction.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a vacuum manifold. This separates bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration (CP-154,526) to generate a competition curve. Determine the IC50 value from this curve and calculate the Ki using the Cheng-Prusoff equation.

CRF-Stimulated cAMP Functional Assay

This protocol measures the ability of CP-154,526 to antagonize CRF-stimulated cAMP production in cells expressing the CRF1 receptor.

Materials:

-

Cells expressing the CRF1 receptor (e.g., CHO or HEK293 cells)

-

Cell culture medium

-

CRF stock solution

-

CP-154,526 stock solution (in DMSO)

-

Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

96-well or 384-well plates

Procedure:

-

Cell Culture: Culture CRF1-expressing cells to an appropriate confluency in multi-well plates.

-

Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with varying concentrations of CP-154,526 in stimulation buffer for a defined period (e.g., 15-30 minutes).

-

Stimulation: Add a fixed, sub-maximal concentration of CRF to the wells to stimulate cAMP production.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.[9][10][11]

-

Data Analysis: Plot the cAMP concentration against the logarithm of the CP-154,526 concentration to generate a dose-response curve. Determine the IC50 value, which represents the concentration of CP-154,526 required to inhibit 50% of the CRF-stimulated cAMP production.

In Vivo Elevated Plus-Maze Test for Anxiolytic Activity

This protocol describes a standard behavioral assay to assess the anxiolytic-like effects of CP-154,526 in rodents.[12][13][14][15][16]

Apparatus:

-

An elevated, plus-shaped maze with two open arms and two enclosed arms. The maze should be elevated from the floor.

Procedure:

-

Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.

-

Drug Administration: Administer CP-154,526 (e.g., 1-10 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes before testing.

-

Test Procedure:

-

Place the animal in the center of the maze, facing one of the enclosed arms.

-

Allow the animal to freely explore the maze for a set period (typically 5 minutes).

-

Record the session using a video camera mounted above the maze.

-

-

Behavioral Scoring: Analyze the video recording to score the following parameters:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

Total number of arm entries.

-

-

Data Analysis: Anxiolytic-like activity is indicated by a significant increase in the time spent in the open arms and/or the number of entries into the open arms compared to the vehicle-treated group. Total arm entries can be used as a measure of general locomotor activity.

Signaling Pathways and Experimental Workflows

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Corticotropin releasing factor (CRF)-1 receptor antagonist, CP-154,526, blocks the expression of ethanol-induced behavioral sensitization in DBA/2J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances with the CRF1 receptor: design of small molecule inhibitors, receptor subtypes and clinical indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 5. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]

- 6. Corticotropin releasing factor receptor 1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 7. The CRF-1 receptor antagonist, CP-154,526, attenuates stress-induced increases in ethanol consumption by BALB/cJ mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Labelling of CRF1 and CRF2 receptors using the novel radioligand, [3H]-urocortin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. resources.revvity.com [resources.revvity.com]

- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Elevated plus maze protocol [protocols.io]

- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 14. BehaviorCloud Protocols - Elevated Plus Maze | BehaviorCloud [behaviorcloud.com]

- 15. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mmpc.org [mmpc.org]

CP-154,526: A Technical Guide to a Selective CRF1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of CP-154,526, a potent and selective non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). This document details the compound's binding affinity, in vitro and in vivo pharmacology, and the experimental protocols utilized for its characterization. The guide is intended for researchers, scientists, and professionals in drug development interested in the therapeutic potential of CRF1 receptor antagonism in stress-related disorders.

Introduction

Corticotropin-releasing factor (CRF) is a key mediator of the endocrine, autonomic, and behavioral responses to stress.[1] The actions of CRF are primarily mediated through the CRF1 receptor, a G protein-coupled receptor widely expressed in the central nervous system.[2] Dysregulation of the CRF system has been implicated in the pathophysiology of various stress-related disorders, including anxiety and depression. Consequently, CRF1 receptor antagonists have been a major focus of drug discovery efforts.

CP-154,526 is a well-characterized, brain-penetrant, and selective non-peptide CRF1 receptor antagonist.[3][4] It has been instrumental as a research tool to elucidate the role of the CRF1 receptor in physiological and pathological processes. This guide summarizes the key technical data and experimental methodologies related to CP-154,526.

In Vitro Pharmacology

Binding Affinity

CP-154,526 exhibits high affinity and selectivity for the human CRF1 receptor over the CRF2 receptor. The binding affinity has been determined through radioligand binding assays.

| Receptor | Radioligand | Preparation | Kᵢ (nM) | Reference |

| Human CRF1 | [¹²⁵I]Sauvagine | Recombinant CHO cells | 2.7 | [3] |

| Human CRF2 | [¹²⁵I]Sauvagine | Recombinant CHO cells | >10,000 | [3] |

Functional Antagonism

CP-154,526 potently inhibits the functional activity of the CRF1 receptor. This has been demonstrated in assays measuring CRF-stimulated second messenger production, such as cyclic adenosine (B11128) monophosphate (cAMP).

| Assay | Cell Line/Tissue | Agonist | IC₅₀ (nM) | Reference |

| Adenylate Cyclase Activity | Rat Cortex Membranes | CRF | <10 | [5] |

| Adenylate Cyclase Activity | Rat Pituitary Membranes | CRF | <10 | [5] |

In Vivo Pharmacology

CP-154,526 has demonstrated efficacy in various preclinical models of anxiety and depression, consistent with the hypothesis that CRF1 receptor antagonism has therapeutic potential in stress-related disorders.

Anxiety Models

| Model | Species | Dosing (mg/kg, i.p.) | Key Findings | Reference |

| Elevated Plus Maze | Rat | 0.6-20 | No significant anxiolytic-like effects observed. | [6] |

| Light/Dark Test | Mouse | 10-40 | Significant anxiolytic-like effects observed. | [6] |

| Fear-Potentiated Startle | Rat | Not Specified | Revealed potential anxiolytic activity. | [5] |

Depression Models

| Model | Species | Dosing (mg/kg, i.p.) | Key Findings | Reference |

| Forced Swim Test | Rat | 3, 10, 30 | Did not alter immobility time. | [7] |

Experimental Protocols

CRF1 Receptor Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the CRF1 receptor.

CRF1 Receptor Radioligand Binding Assay Workflow

Detailed Steps:

-

Membrane Preparation:

-

Homogenize rat cortical tissue in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) using a tissue homogenizer.

-

Centrifuge the homogenate at a low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration.[8]

-

-

Binding Assay:

-

In a multi-well plate, combine the membrane preparation, a fixed concentration of [¹²⁵I]CRF (the radioligand), and a range of concentrations of the unlabeled test compound (CP-154,526).[9]

-

Incubate the mixture at room temperature for approximately 2 hours to allow binding to reach equilibrium.[9]

-

Terminate the incubation by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.[8]

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the concentration of the competitor that inhibits 50% of the specific radioligand binding (the IC₅₀ value).

-

Calculate the inhibitory constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation.

-

CRF-Stimulated Adenylate Cyclase Activity Assay

This protocol measures the ability of a compound to antagonize CRF-stimulated cAMP production.

Adenylate Cyclase Activity Assay Workflow

Detailed Steps:

-

Membrane Preparation: Prepare rat brain membranes as described in the radioligand binding assay protocol.[10]

-

Enzyme Assay:

-

Pre-incubate the membranes with the test compound (CP-154,526) at various concentrations.

-

Initiate the adenylate cyclase reaction by adding a reaction mixture containing ATP (the substrate), Mg²⁺ (a cofactor), a phosphodiesterase inhibitor (to prevent cAMP degradation), and CRF (the agonist).[11]

-

Incubate the reaction at 30°C for a specific duration (e.g., 10-15 minutes).[10]

-

Stop the reaction, typically by heating.[11]

-

-

cAMP Quantification:

-

Centrifuge the samples to remove precipitated proteins.

-

Measure the amount of cAMP produced in the supernatant using a commercially available cAMP assay kit (e.g., a competitive binding assay or an enzyme-linked immunosorbent assay [ELISA]).

-

Determine the concentration of CP-154,526 that inhibits 50% of the CRF-stimulated cAMP production (IC₅₀).

-

Elevated Plus Maze

This test is used to assess anxiety-like behavior in rodents. The maze consists of two open and two enclosed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.

Elevated Plus Maze Experimental Workflow

Signaling Pathway

The CRF1 receptor is a G protein-coupled receptor that primarily signals through the Gsα subunit, leading to the activation of adenylate cyclase and an increase in intracellular cAMP.

CRF1 Receptor Signaling Pathway

Conclusion

CP-154,526 is a valuable pharmacological tool for investigating the role of the CRF1 receptor in health and disease. Its high affinity, selectivity, and in vivo efficacy have contributed significantly to our understanding of the CRF system. The data and protocols presented in this guide provide a foundation for researchers and drug developers working in the field of stress-related disorders. Further investigation into the therapeutic applications of CRF1 receptor antagonists like CP-154,526 is warranted.

References

- 1. An integrated map of corticotropin-releasing hormone signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]

- 3. Activation mechanism of corticotrophin releasing factor receptor Type 1 elucidated using molecular dynamics simulation - American Chemical Society [acs.digitellinc.com]

- 4. researchgate.net [researchgate.net]

- 5. CP-154,526: a potent and selective nonpeptide antagonist of corticotropin releasing factor receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of the behavioral profile of the non-peptide CRF receptor antagonist CP-154,526 in anxiety models in rodents. Comparison with diazepam and buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effects of CRF antagonists, antalarmin, CP154,526, LWH234, and R121919, in the forced swim test and on swim-induced increases in adrenocorticotropin in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Assay in Summary_ki [bindingdb.org]

- 10. Calmodulin stimulation of adenylate cyclase in rat brain membranes does not require GTP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of corticotropin-releasing factor receptor-mediated adenylate cyclase activity in the rat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of CP-154,526: A Non-Peptide CRF1 Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CP-154,526 is a potent and selective non-peptide antagonist of the corticotropin-releasing factor receptor 1 (CRF1). Discovered and developed by Pfizer, it has been a pivotal tool in elucidating the role of the CRF system in stress, anxiety, depression, and substance abuse disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical development of CP-154,526. Detailed experimental protocols for key in vitro and in vivo assays are provided, along with a compilation of quantitative pharmacological data. Furthermore, this guide includes visualizations of the CRF1 receptor signaling pathway and a representative experimental workflow to facilitate a deeper understanding of its pharmacological context. While showing promise in preclinical models, the clinical development of CP-154,526 for major depressive disorder was discontinued.

Discovery and Synthesis

CP-154,526, a pyrrolo[2,3-d]pyrimidine derivative, was identified through a targeted drug discovery program aimed at developing non-peptide antagonists for the CRF1 receptor.[1] Its synthesis was first reported by Chen et al. in 1997. The chemical synthesis of CP-154,526 is a multi-step process. A key feature of its development was the creation of a more accessible synthetic route compared to its close analog, antalarmin.

Mechanism of Action

CP-154,526 exerts its pharmacological effects by acting as a competitive antagonist at the CRF1 receptor. It binds with high affinity to the receptor, thereby preventing the binding of the endogenous ligand, corticotropin-releasing factor (CRF). This blockade inhibits the CRF-induced activation of adenylate cyclase, a key enzyme in the G-protein coupled receptor signaling cascade. By inhibiting this pathway, CP-154,526 effectively dampens the physiological responses to stress that are mediated by the CRF1 receptor.

Signaling Pathway Diagram

Pharmacological Data

The pharmacological profile of CP-154,526 has been extensively characterized through a variety of in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Potency of CP-154,526

| Parameter | Receptor/Assay | Species | Value | Reference |

| Ki | CRF1 Receptor | Human | 2.7 nM | [2] |

| Ki | CRF2 Receptor | Human | >10,000 nM | [2] |

| IC50 | [¹²⁵I]CRF Binding (Hippocampus) | Rat | 0.5 nM | [3] |

| IC50 | [¹²⁵I]CRF Binding (Pituitary) | Rat | 0.04 nM | [3] |

Table 2: Preclinical Efficacy of CP-154,526 in Animal Models

| Model | Species | Dose Range | Effect | Reference |

| Elevated Plus-Maze | Rat | 1-10 mg/kg, i.p. | Anxiolytic-like effects | [3] |

| Fear-Potentiated Startle | Rat | 17.8 mg/kg, p.o. | Reduction in fear response | [4] |

| Forced Swim Test | Rat | 10 mg/kg, i.p. (chronic) | Antidepressant-like effects | [5] |

| Cocaine Self-Administration (Reinstatement) | Rat | 5-20 mg/kg, i.p. | Attenuation of stress-induced relapse | [1][6] |

| Ethanol-Induced Behavioral Sensitization | Mouse | 10-20 mg/kg, i.p. | Blockade of expression | [7] |

| Stress-Induced Increases in Ethanol Consumption | Mouse | 10 mg/kg, i.p. | Attenuation | [8] |

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of CP-154,526 for the CRF1 receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing the human CRF1 receptor are prepared.

-

Incubation: Membranes are incubated with a radiolabeled CRF analog (e.g., [¹²⁵I]Tyr⁰-sauvagine) and varying concentrations of CP-154,526 in a suitable buffer.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified using a gamma counter.

-

Data Analysis: The concentration of CP-154,526 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Fear-Potentiated Startle (FPS) Test

Objective: To assess the anxiolytic-like effects of CP-154,526.

Methodology:

-

Apparatus: A startle chamber equipped with a load-cell platform to measure the whole-body startle response and a system to deliver auditory stimuli (noise bursts) and a conditioned stimulus (e.g., light). An electrifiable grid floor is used for the unconditioned stimulus (footshock).

-

Conditioning Phase: On day 1, rats are placed in the chamber and presented with several pairings of the conditioned stimulus (e.g., a 3.7-second light) that co-terminates with the unconditioned stimulus (e.g., a 0.5-second, 0.6 mA footshock).

-

Testing Phase: On day 2, animals are administered CP-154,526 or vehicle. They are then placed back in the startle chamber and exposed to a series of auditory startle stimuli (e.g., 105 dB noise bursts) presented alone or during the presentation of the conditioned stimulus (light).

-

Data Analysis: The startle amplitude is recorded. The fear-potentiated startle is calculated as the difference in startle amplitude in the presence versus the absence of the conditioned stimulus. A reduction in this difference indicates an anxiolytic-like effect.[4][9]

Experimental Workflow Diagram

Clinical Development

While CP-154,526 demonstrated a promising preclinical profile, its clinical development for the treatment of major depressive disorder was discontinued. The reasons for this discontinuation are not extensively detailed in publicly available literature, but challenges in translating preclinical efficacy to clinical outcomes are common for this class of compounds. Other CRF1 receptor antagonists have also faced difficulties in clinical trials, highlighting the complexity of targeting the CRF system for neuropsychiatric disorders in humans.

Conclusion

CP-154,526 has been an invaluable pharmacological tool for investigating the role of the CRF1 receptor in stress-related pathologies. Its high potency and selectivity have allowed for precise dissection of the CRF system's contribution to anxiety, depression, and addiction in preclinical models. Although its own clinical development was halted, the knowledge gained from the study of CP-154,526 has significantly advanced our understanding of the neurobiology of stress and has informed the development of subsequent CRF1 receptor antagonists. The detailed methodologies and compiled data presented in this guide serve as a valuable resource for researchers continuing to explore the therapeutic potential of targeting the CRF system.

References

- 1. ggriebel.perso.worldonline.fr [ggriebel.perso.worldonline.fr]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Effects of CP 154,526, a CRF1 receptor antagonist, on behavioral responses to cocaine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Corticotropin releasing factor (CRF)-1 receptor antagonist, CP-154,526, blocks the expression of ethanol-induced behavioral sensitization in DBA/2J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. The pharmacology of CP-154,526, a non-peptide antagonist of the CRH1 receptor: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Pharmacology of CP‐154,526, a Non‐Peptide Antagonist of the CRH1 Receptor: A Review - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CP-154,526 in the Hypothalamic-Pituitary-Adrenal (HPA) Axis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-154,526 is a potent, selective, and brain-penetrable non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1][2] Developed by Pfizer, this compound has been instrumental as a research tool to investigate the physiological and behavioral roles of CRF and the CRF1 receptor, particularly in the context of the hypothalamic-pituitary-adrenal (HPA) axis and stress-related disorders.[1] This technical guide provides an in-depth overview of the pharmacological properties of CP-154,526, its effects on the HPA axis, and detailed experimental methodologies for its study.

Core Mechanism of Action

The primary mechanism of action of CP-154,526 is the competitive antagonism of the CRF1 receptor. By binding to this receptor, CP-154,526 blocks the downstream signaling cascade initiated by the binding of corticotropin-releasing factor (CRF). This action effectively attenuates the physiological responses to stress that are mediated by the CRF1 receptor.

Caption: CRF1 Receptor Signaling and CP-154,526 Inhibition.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for CP-154,526 from in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Potency

| Parameter | Species | Tissue/Cell Line | Value | Reference |

| Ki | Rat | Brain membranes | < 10 nM | MedChemExpress |

| IC50 | Rat | Hippocampal CRF receptors | 0.5 nM | MedChemExpress |

| IC50 | Rat | Pituitary CRF receptors | 0.04 nM | MedChemExpress |

Table 2: In Vivo Pharmacokinetics and Efficacy in Rats

| Parameter | Administration Route | Dose | Value | Reference |

| Half-life | Intravenous | - | 15.2 h | [1] |

| ED50 (ex vivo binding) | Oral | - | 17.7 mg/kg | [1] |

| Anxiolytic-like effect | Intraperitoneal | 1-10 mg/kg | Significant | MedChemExpress |

| Corticosterone Response to Stress | Subcutaneous | 3.2 mg/kg/day (14 days) | Faster return to baseline | [3] |

Effects on the HPA Axis

CP-154,526 has been demonstrated to modulate the HPA axis primarily by blocking the actions of CRF at the level of the anterior pituitary. This leads to a reduction in the release of Adrenocorticotropic Hormone (ACTH) and subsequently, a decrease in the synthesis and release of glucocorticoids (corticosterone in rodents) from the adrenal cortex.

Basal HPA Axis Activity

Studies on the effect of CP-154,526 on basal (non-stressed) HPA axis activity have shown varied results, with some studies indicating little to no effect on basal ACTH and corticosterone levels, suggesting that the primary role of CRF1 receptors is in mediating the stress response rather than tonic HPA regulation.

Stress-Induced HPA Axis Activation

CP-154,526 consistently demonstrates efficacy in attenuating the HPA axis response to a variety of stressors. Systemically administered CP-154,526 has been shown to antagonize CRH- and stress-induced neuroendocrine effects.[1] For instance, chronic administration of CP-154,526 in rats resulted in a more rapid return of serum corticosterone concentrations to baseline levels following an airpuff startle stressor.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments used to characterize the role of CP-154,526 in the HPA axis.

Radioligand Binding Assay for CRF1 Receptor

This protocol outlines a competitive binding assay to determine the affinity of CP-154,526 for the CRF1 receptor.

Caption: Radioligand Binding Assay Workflow.

Methodology:

-

Membrane Preparation: Homogenize rat cortical tissue or CRF1-expressing cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled CRF1 agonist (e.g., [¹²⁵I]Tyr⁰-CRF) and varying concentrations of CP-154,526. Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a non-labeled CRF agonist).

-

Separation: Terminate the incubation by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of CP-154,526 to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vivo CRF Challenge in Rodents

This protocol is designed to assess the ability of CP-154,526 to block the HPA axis response to a direct CRF challenge.

Caption: In Vivo CRF Challenge Workflow.

Methodology:

-

Animal Preparation: Acclimate male Sprague-Dawley rats to individual housing and handling for several days before the experiment.

-

Pre-treatment: Administer CP-154,526 (e.g., 10, 20, 30 mg/kg, intraperitoneally) or vehicle at a specified time before the CRF challenge (e.g., 30-60 minutes).

-

CRF Challenge: Administer a bolus of CRF (e.g., 1-10 µg/kg, intravenously or intracerebroventricularly) or saline.

-

Blood Sampling: Collect blood samples via an indwelling catheter at multiple time points (e.g., -15, 0, 15, 30, 60, and 120 minutes relative to the CRF injection).

-

Hormone Analysis: Centrifuge blood samples to separate plasma. Measure plasma ACTH and corticosterone concentrations using commercially available enzyme-linked immunosorbent assays (ELISA) or radioimmunoassays (RIA).

-

Data Analysis: Analyze the time course of ACTH and corticosterone responses for each treatment group. Compare the area under the curve (AUC) or peak hormone levels between the CP-154,526-treated and vehicle-treated groups to determine the extent of CRF antagonism.

Conclusion

CP-154,526 is a valuable pharmacological tool for elucidating the role of the CRF1 receptor in the regulation of the HPA axis and the pathophysiology of stress-related disorders. Its high affinity and selectivity for the CRF1 receptor, coupled with its ability to penetrate the blood-brain barrier, make it a suitable compound for both in vitro and in vivo investigations. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this field. Further research with CP-154,526 and other CRF1 antagonists will continue to enhance our understanding of the complex interplay between stress, the HPA axis, and neuropsychiatric conditions.

References

- 1. The Pharmacology of CP‐154,526, a Non‐Peptide Antagonist of the CRH1 Receptor: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Chronic administration of the selective corticotropin-releasing factor 1 receptor antagonist CP-154,526: behavioral, endocrine and neurochemical effects in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: The Anxiolytic Potential of CP 154526, a Selective CRF1 Receptor Antagonist

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The corticotropin-releasing factor (CRF) system is a critical mediator of the endocrine, autonomic, and behavioral responses to stress. Dysregulation of this system, particularly involving the CRF type 1 (CRF1) receptor, has been strongly implicated in the pathophysiology of anxiety and depressive disorders.[1][2][3] This has led to the development of CRF1 receptor antagonists as a novel therapeutic class for these conditions. CP 154526 is a potent, selective, and brain-penetrant non-peptide CRF1 receptor antagonist developed by Pfizer.[4][5] Preclinical studies have demonstrated its ability to antagonize stress-induced physiological and behavioral changes, supporting its potential utility in treating stress-related neuropsychiatric disorders.[6][7][8] This document provides a comprehensive technical overview of the effects of this compound on anxiety-like behavior, summarizing key quantitative data, detailing experimental methodologies, and illustrating its mechanism of action.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by selectively antagonizing the CRF1 receptor. It binds with high affinity to CRF1 receptors (Ki = 2.7 nM) and shows over 3000-fold selectivity against CRF2 receptors (Ki > 10,000 nM).[5] The CRF1 receptor is a G-protein-coupled receptor (GPCR) predominantly expressed in the cortex, amygdala, hippocampus, and pituitary gland.

Upon binding of its endogenous ligand, CRF, the CRF1 receptor primarily couples to the Gs alpha subunit (Gαs), activating adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels subsequently activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately modulating neuronal activity and gene expression to orchestrate the stress response.[1][9] By competitively binding to the CRF1 receptor, this compound prevents CRF-induced signal transduction, effectively blocking the activation of this canonical cAMP/PKA pathway and attenuating the physiological and behavioral consequences of excessive CRF signaling.[8]

Preclinical Efficacy in Anxiety Models

The anxiolytic-like effects of this compound have been evaluated in numerous preclinical rodent models of anxiety. The results, while generally supportive of an anxiolytic profile, show some variability depending on the specific behavioral assay, species, and stress conditions.[6][10]

Data Presentation

The following tables summarize the quantitative outcomes from key studies investigating this compound in established models of anxiety-like behavior.

Table 1: Effects of this compound in Exploratory Models of Anxiety

| Behavioral Test | Species (Strain) | Doses (mg/kg, i.p.) | Key Findings | Reference |

|---|---|---|---|---|

| Elevated Plus-Maze | Rat | 1-10 | Exhibited signs of anxiolytic-like activity. | [5] |

| Elevated Plus-Maze | Rat | 0.6-20 | No significant modification of anxiety indices. | [10][11] |

| Light-Dark Box | Mouse (Swiss) | 10-40 | Significantly increased time in the light compartment and number of transitions, affecting all behavioral indices of anxiety. | [10][11] |

| Free-Exploration | Mouse (BALB/c) | 5-20 | Weakly reduced risk assessment behaviors; did not increase exploration in a novel compartment. |[11] |

Table 2: Effects of this compound in Other Anxiety-Related Paradigms

| Behavioral Test | Species (Strain) | Doses (mg/kg) | Key Findings | Reference |

|---|---|---|---|---|

| Fear-Potentiated Startle | Rat | Not specified | Demonstrated potential anxiolytic activity. | [8] |

| Defensive Withdrawal | Rat | 3.2 (daily) | Chronic administration (9-10 days) significantly decreased defensive withdrawal behavior. | [12] |

| Punished Conflict Tests | Rat | 0.6-20 | Devoid of significant anticonflict activity. | [10][11] |

| Separation-Induced Vocalization | Rat Pups | Not specified | Showed anxiolytic effects in this developmental model. |[13] |

Experimental Protocols and Workflow

A standardized experimental workflow is crucial for assessing the anxiolytic properties of novel compounds like this compound.

Key Experimental Methodologies

-

Light-Dark Box Test: This test leverages the innate aversion of rodents to brightly lit, open spaces.[14]

-

Apparatus: A rectangular box divided into a small, dark compartment (approximately 1/3 of the area) and a larger, brightly illuminated compartment (2/3 of the area), connected by a small opening.[15][16]

-

Procedure: A rodent is placed into the light compartment and allowed to freely explore the apparatus for a set duration (typically 5-10 minutes).[15]

-

Measures: Key anxiolytic indicators include an increase in the time spent in the light compartment, a greater number of transitions between compartments, and a shorter latency to first enter the dark compartment.[16]

-

-

Elevated Plus-Maze (EPM) Test: This assay is based on the conflict between a rodent's tendency to explore a novel environment and its fear of open, elevated spaces.

-

Apparatus: A plus-shaped maze elevated above the floor, with two opposing arms enclosed by high walls ("closed arms") and two opposing arms open ("open arms").

-

Procedure: The animal is placed in the central square facing an open arm and its behavior is recorded for approximately 5 minutes.

-

Measures: Anxiolytic effects are indicated by an increase in the percentage of time spent in the open arms and an increase in the percentage of entries into the open arms relative to the total number of entries.

-

-

Fear-Potentiated Startle Test: This paradigm assesses fear or anxiety by measuring the enhancement of the acoustic startle reflex by a conditioned fear stimulus.

-

Apparatus: A startle chamber equipped to deliver acoustic stimuli (startle pulse) and a conditioned stimulus (e.g., a light), with a sensor to measure the whole-body startle response.[17]

-

Procedure: In a training phase, the animal learns to associate a neutral cue (e.g., light) with an aversive stimulus (e.g., footshock). During testing, the acoustic startle response is measured in the presence and absence of the conditioned fear cue.

-

Measures: Anxiolytic compounds are expected to reduce the potentiation of the startle response that occurs in the presence of the fear-conditioned cue.[8]

-

Discussion and Conclusion

The preclinical evidence indicates that this compound, a selective CRF1 receptor antagonist, possesses anxiolytic-like properties. It demonstrates efficacy in several rodent models, particularly those involving exploratory behavior in novel, aversive environments (light-dark box) and in paradigms of conditioned fear (fear-potentiated startle).[8][11] However, the lack of effect in some conflict tests and the variable results in the elevated plus-maze suggest that its anxiolytic profile may differ from that of classic benzodiazepines.[10][11]

The finding that this compound shows robust effects in mice, particularly under conditions of unavoidable stress, supports the hypothesis that CRF1 antagonists are most effective when the CRF system is hyperactive.[10][11] Chronic administration has also been shown to produce anxiolytic-like effects and normalize hypothalamic CRF mRNA expression, suggesting a role in reversing neuroplastic changes associated with chronic stress.[12]

References

- 1. Role of CRF Receptor Signaling in Stress Vulnerability, Anxiety, and Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of CRF receptor signaling in stress vulnerability, anxiety, and depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of Corticotropin Releasing Factor in Anxiety Disorders: A Translational Research Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CP-154,526 - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The pharmacology of CP-154,526, a non-peptide antagonist of the CRH1 receptor: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Pharmacology of CP‐154,526, a Non‐Peptide Antagonist of the CRH1 Receptor: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CP-154,526: a potent and selective nonpeptide antagonist of corticotropin releasing factor receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ggriebel.perso.worldonline.fr [ggriebel.perso.worldonline.fr]

- 11. Characterization of the behavioral profile of the non-peptide CRF receptor antagonist CP-154,526 in anxiety models in rodents. Comparison with diazepam and buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chronic administration of the selective corticotropin-releasing factor 1 receptor antagonist CP-154,526: behavioral, endocrine and neurochemical effects in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Don’t stress about CRF: Assessing the translational failures of CRF1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Light-dark box test - Wikipedia [en.wikipedia.org]

- 16. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]

- 17. mdpi.com [mdpi.com]

Investigating Depression Models with CP-154,526: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of CP-154,526, a selective corticotropin-releasing factor 1 (CRF1) receptor antagonist, in preclinical models of depression. This document details the compound's mechanism of action, summarizes key quantitative data from various studies, provides detailed experimental protocols for commonly used behavioral assays, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to CP-154,526

CP-154,526 is a potent and selective non-peptide antagonist of the corticotropin-releasing factor receptor 1 (CRF1)[1][2]. Developed by Pfizer, it has been instrumental as a research tool to investigate the role of the CRF system in stress-related disorders, including depression and anxiety[3][4]. Its ability to penetrate the brain and selectively block CRF1 receptors makes it a valuable compound for studying the central mechanisms underlying depressive-like behaviors in animal models[1].

The rationale for using CRF1 antagonists in depression research stems from the observation that hypersecretion of CRF is implicated in the pathophysiology of major depressive disorder[3]. By blocking the action of CRF at its primary receptor in the brain, CP-154,526 can attenuate the downstream effects of stress, including activation of the hypothalamic-pituitary-adrenal (HPA) axis.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of CP-154,526 and its effects in various preclinical models.

| Parameter | Value | Reference |

| CRF1 Receptor Binding Affinity (Ki) | 2.7 nM | [1] |

| CRF2 Receptor Binding Affinity (Ki) | > 10,000 nM | [1] |

| CRF-induced Adenylate Cyclase Activation Inhibition (Ki) | 3.7 nM | |

| Displacement of [¹²⁵I][Tyr⁰]CRF from rat hippocampal CRF receptors (IC₅₀) | 0.5 nM | [1] |

| Displacement of [¹²⁵I][Tyr⁰]CRF from pituitary CRF receptors (IC₅₀) | 0.04 nM | [1] |

Table 1: In Vitro Binding and Activity of CP-154,526

| Behavioral Test | Species | Doses Tested (mg/kg) | Route of Administration | Key Findings | Reference |

| Elevated Plus-Maze | Rat | 1-10 | Intraperitoneal (i.p.) | Exhibited anxiolytic-like activity | [1] |

| Elevated Plus-Maze | Rat | 0.6-20 | Intraperitoneal (i.p.) | No significant anxiolytic-like effects observed | [5] |

| Light/Dark Test | Mouse | 10-40 | Intraperitoneal (i.p.) | Reduced anxiety-related responses | [5] |

| Forced Swim Test | Rat | 3, 10, 30 | Intraperitoneal (i.p.) | Did not produce antidepressant-like effects | [6][7] |

| Fear-Potentiated Startle | Rat | 17.8 | Oral (p.o.) | Reversed enhancement in startle amplitude | [8] |

| Fear-Potentiated Startle | Rat | 10 µg/kg | Intraperitoneal (i.p.) | Reduced fear potentiation | [8] |

| Chronic Mild Stress | Rat | 3.2 (daily) | Not specified | Decreased defensive withdrawal behavior | [9] |

| Stress-Induced Relapse to Ethanol (B145695) Seeking | Mouse | 10 | Intraperitoneal (i.p.) | Attenuated stress-induced increases in ethanol consumption | [10] |

| Cue- and Methamphetamine-Induced Reinstatement | Rat | 20, 40 | Intraperitoneal (i.p.) | Attenuated reinstatement of methamphetamine-seeking behavior | [11] |

Table 2: Summary of In Vivo Efficacy of CP-154,526 in Rodent Models

Signaling Pathways and Experimental Workflows

CRF1 Receptor Signaling Pathway

Corticotropin-releasing factor (CRF) binding to the CRF1 receptor, a G-protein coupled receptor, initiates a cascade of intracellular signaling events. The primary pathway involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to cellular responses. Additionally, the CRF1 receptor can couple to other G-proteins, such as Gq, to activate the phospholipase C (PLC) pathway, resulting in the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), and the subsequent activation of Protein Kinase C (PKC). CP-154,526 acts as a competitive antagonist, blocking CRF from binding to the CRF1 receptor and thereby inhibiting these downstream signaling cascades.

Caption: CRF1 Receptor Signaling Cascade.

Experimental Workflow for a Typical Preclinical Study

A standard preclinical investigation of CP-154,526 in a rodent model of depression or anxiety follows a structured workflow. This begins with animal acclimation and habituation to the facility and handling. Subsequently, a baseline behavioral assessment may be performed. The animals are then subjected to a stress induction paradigm, such as chronic mild stress, to induce a depressive-like state. Following the stress period, the animals are treated with either CP-154,526 or a vehicle control. Behavioral testing is then conducted to assess the effects of the treatment on the depressive- or anxiety-like phenotype. Finally, data is collected and analyzed to determine the efficacy of the compound.

Caption: Preclinical Experimental Workflow.

Detailed Experimental Protocols

Elevated Plus-Maze (EPM)

The elevated plus-maze is a widely used test to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.

-

Apparatus: The maze consists of four arms (two open, two enclosed by high walls) arranged in a plus shape and elevated from the floor.

-

Procedure:

-

Individually house and handle the animals for several days prior to testing.

-

On the test day, transport the animal to the testing room and allow it to acclimate for at least 30 minutes.

-

Administer CP-154,526 (typically 1-20 mg/kg, i.p.) or vehicle 30-60 minutes before the test.

-

Place the animal in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for a 5-minute session.

-

Record the session using a video camera for later analysis.

-

-

Measures:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Time spent in the closed arms.

-

Number of entries into the closed arms.

-

Total number of arm entries (a measure of general activity).

-

-

Interpretation: Anxiolytic compounds like CP-154,526 are expected to increase the time spent and the number of entries into the open arms.

Forced Swim Test (FST)

The forced swim test is a common behavioral despair model used to screen for antidepressant efficacy. The test is based on the observation that animals will eventually adopt an immobile posture when placed in an inescapable stressful situation.

-

Apparatus: A transparent cylindrical container filled with water.

-

Procedure:

-

On day 1 (pre-test), place the animal in the water-filled cylinder for 15 minutes.

-

Remove the animal, dry it, and return it to its home cage.

-

On day 2 (test), administer CP-154,526 (typically 3-30 mg/kg, i.p.) or vehicle 60 minutes before the test[7].

-

Place the animal back into the cylinder for a 5-minute session.

-

Record the session for subsequent scoring.

-

-

Measures:

-

Immobility time: Time spent floating motionless or making only small movements necessary to keep the head above water.

-

Swimming time: Time spent actively moving around the cylinder.

-

Climbing time: Time spent making active movements with forepaws in and out of the water, usually directed against the walls.

-

-

Interpretation: Antidepressant compounds are expected to decrease immobility time and increase active behaviors like swimming or climbing. However, studies with CP-154,526 in this model have yielded inconsistent results[6][7].

Fear-Potentiated Startle (FPS)

The fear-potentiated startle paradigm is used to study fear and anxiety. It measures the increase in the startle reflex in the presence of a conditioned fear stimulus.

-

Apparatus: A startle chamber equipped with a loudspeaker to deliver an acoustic startle stimulus and a mechanism to present a conditioned stimulus (e.g., a light or a tone) and an unconditioned stimulus (e.g., a mild footshock).

-

Procedure:

-

Habituation: Place the animal in the startle chamber and present a series of acoustic startle stimuli to establish a baseline startle response.

-

Conditioning: On a separate day, pair the presentation of a neutral stimulus (e.g., a light) with a mild footshock. Repeat this pairing several times.

-

Testing: After conditioning, place the animal back in the startle chamber. Present the acoustic startle stimulus both in the presence and absence of the conditioned stimulus (the light).

-

Administer CP-154,526 (e.g., 17.8 mg/kg, p.o., or 10 µg/kg, i.p.) prior to the testing session[8].

-

-

Measures:

-

Startle amplitude: The magnitude of the startle response.

-

Potentiated startle: The difference in startle amplitude in the presence versus the absence of the conditioned stimulus.

-

-

Interpretation: Anxiolytic compounds are expected to reduce the potentiated startle response, indicating a decrease in conditioned fear. CP-154,526 has been shown to be effective in this paradigm[8].

Chronic Mild Stress (CMS)

The chronic mild stress model is a well-validated animal model of depression that aims to induce anhedonia, a core symptom of depression.

-

Procedure:

-

Expose animals to a series of unpredictable, mild stressors over a period of several weeks. Stressors may include:

-

Stroboscopic lighting.

-

Tilted cage.

-

Soiled cage.

-

Reversed light/dark cycle.

-

Food or water deprivation.

-

White noise.

-

-

During the stress period, administer CP-154,526 or vehicle daily. For example, a study used a dose of 3.2 mg/kg/day[9].

-

Monitor behavioral and physiological changes throughout the study. A common measure is the sucrose (B13894) preference test to assess anhedonia.

-

-

Measures:

-

Sucrose preference: The consumption of a sweetened solution versus plain water. A decrease in sucrose preference is indicative of anhedonia.

-

Body weight: Stress can lead to changes in body weight.

-

Other behavioral tests: The elevated plus-maze or forced swim test can be conducted at the end of the CMS protocol to assess anxiety and depressive-like behaviors.

-

-

Interpretation: Antidepressant treatments are expected to reverse the stress-induced decrease in sucrose preference and other behavioral deficits. Chronic administration of CP-154,526 has shown anxiolytic-like effects in this model[9].

Conclusion

CP-154,526 remains a critical pharmacological tool for investigating the role of the CRF1 receptor in depression and other stress-related disorders. This guide provides a foundational understanding of its properties and application in key preclinical models. The detailed protocols and summarized data are intended to assist researchers in designing and interpreting their own studies, ultimately contributing to the development of novel therapeutics targeting the CRF system. While the preclinical data for CP-154,526 have been promising in some models, it is important to note that the translation to clinical efficacy in humans has been challenging, highlighting the complexities of psychiatric drug development[12]. Nevertheless, the continued investigation using specific and potent tools like CP-154,526 is essential for advancing our understanding of the neurobiology of depression.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. The Pharmacology of CP‐154,526, a Non‐Peptide Antagonist of the CRH1 Receptor: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ggriebel.perso.worldonline.fr [ggriebel.perso.worldonline.fr]

- 6. The effects of CRF antagonists, antalarmin, CP154,526, LWH234, and R121919, in the forced swim test and on swim-induced increases in adrenocorticotropin in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The effects of CRF antagonists, antalarmin, CP154,526, LWH234, and R121919, in the forced swim test and on swim-induced increases in adrenocorticotropin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological modulation of conditioned fear in the fear-potentiated startle test: a systematic review and meta-analysis of animal studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chronic administration of the selective corticotropin-releasing factor 1 receptor antagonist CP-154,526: behavioral, endocrine and neurochemical effects in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The CRF-1 receptor antagonist, CP-154,526, attenuates stress-induced increases in ethanol consumption by BALB/cJ mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CP-154,526, a CRF type-1 receptor antagonist, attenuates the cue-and methamphetamine-induced reinstatement of extinguished methamphetamine-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Don’t stress about CRF: Assessing the translational failures of CRF1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

The CRF1 Receptor Antagonist CP 154526: A Technical Guide to its Role in Addiction and Relapse Models

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the preclinical efficacy of CP 154526, a selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1), in various models of substance addiction and relapse. By summarizing key quantitative data, detailing experimental protocols, and visualizing underlying mechanisms, this document serves as a comprehensive resource for professionals in the fields of neuroscience, pharmacology, and drug development.

Core Mechanism of Action: The CRF1 Receptor System

Corticotropin-releasing factor (CRF) is a key mediator of the body's neuroendocrine and behavioral responses to stress.[1] The CRF system, particularly through its interaction with the CRF1 receptor, plays a pivotal role in the negative affective states associated with drug withdrawal and the propensity to relapse triggered by stress.[2][3] this compound is a non-peptide, brain-penetrant CRF1 receptor antagonist that has been extensively studied for its potential to mitigate the impact of stress on addiction-related behaviors.[4][5] By blocking the CRF1 receptor, this compound is hypothesized to reduce the anxiogenic and motivational effects of stress and drug withdrawal, thereby decreasing drug-seeking and consumption.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound in preclinical models of addiction to various substances of abuse.

Table 1: Effects of this compound on Cocaine Addiction Models

| Experimental Model | Species | Cocaine Dose | This compound Dose (Route) | Key Findings | Reference(s) |

| Self-Administration | Rat | 0.5 mg/kg/infusion (FR 5) | 10-20 mg/kg (i.p.) | No alteration of rewarding effects (active lever presses and infusions). | [6] |

| Self-Administration | Rat | 0.125, 0.25, 0.5 mg/kg/infusion | Dose-related | Dose-related decreases in cocaine self-administration; downward shift of the dose-response curve. | [7] |

| Cocaine-Primed Reinstatement | Rat | 10 mg/kg (priming) | 5-20 mg/kg (i.p.) | Significantly decreased cocaine-seeking behavior in a dose-dependent manner. | [6] |

| Stress-Induced Reinstatement (Footshock) | Rat | 1.0 mg/kg/infusion | 15 and 30 mg/kg (s.c.) | Significantly attenuated the reinstatement of cocaine-seeking behavior. | [4] |

| Cocaine-Induced Hyperactivity | Rat | 10 mg/kg | 5, 10, 20 mg/kg (i.p.) | Dose-dependently reduced hyperactivation. | [6] |

| Expression of Cocaine Sensitization | Rat | 10 mg/kg (challenge) | 10 and 20 mg/kg (i.p.) | Reduced cocaine-induced hyperactivity in sensitized rats. | [6] |

Table 2: Effects of this compound on Opioid (Heroin and Morphine) Addiction Models

| Experimental Model | Species | Opioid and Dose | This compound Dose (Route) | Key Findings | Reference(s) |

| Stress-Induced Reinstatement (Footshock) | Rat | Heroin (0.1 mg/kg/infusion) | 15 and 30 mg/kg (s.c.) | Significantly attenuated the reinstatement of heroin-seeking behavior. | [4] |

| Conditioned Place Preference (Acquisition) | Mouse | Morphine | Not specified | Abolished the acquisition of morphine-induced conditioned place preference. | [8] |

| Morphine-Induced pCREB Increase in PVN | Mouse | Morphine | Not specified | Decreased the number of CRF/pCREB-positive neurons in morphine-treated mice. | [8] |

| Morphine-Induced pCREB Increase in DG | Mouse | Morphine | Not specified | Significantly blocked the morphine-induced increase in pCREB-positive neurons. | [8] |

Table 3: Effects of this compound on Alcohol (Ethanol) Addiction Models

| Experimental Model | Species | Ethanol (B145695) Administration | This compound Dose (Route) | Key Findings | Reference(s) |

| Drinking in the Dark (High Consumption) | Mouse | 20% v/v (4h access) | 10 mg/kg (i.p.) | Significantly reduced ethanol consumption and blood ethanol concentrations. | [9] |

| Drinking in the Dark (Moderate Consumption) | Mouse | 20% v/v (4h access) | 1, 3, 10 mg/kg (i.p.) | No alteration in ethanol consumption. | [9] |

| Stress-Induced Increase in Consumption (Forced Swim) | Mouse | Two-bottle choice | 10 mg/kg (i.p.) | Attenuated the delayed increases in ethanol consumption observed in stressed mice. | [5] |

| Ethanol Self-Administration (High-Preferring Rats) | Rat | Two-bottle choice | 0.3 and 0.6 µg (intra-VTA) | Acutely attenuated ethanol drinking. | [10] |

| Ethanol Self-Administration (High-Preferring Rats) | Rat | Two-bottle choice | 0.3 and 0.6 µg (intra-DRN) | Acutely attenuated ethanol drinking. | [10] |

| Expression of Ethanol-Induced Locomotor Sensitization | Mouse | 1.5 g/kg (challenge) | 10 and 20 mg/kg (i.p.) | Blocked the expression of a sensitized locomotor response. | [11] |

Table 4: Effects of this compound on Methamphetamine and Nicotine (B1678760) Addiction Models

| Experimental Model | Species | Drug and Dose | This compound Dose (Route) | Key Findings | Reference(s) |

| Cue-Induced Reinstatement | Rat | Methamphetamine | 3 µg (i.c.v.) | Significantly attenuated cue-induced reinstatement. | [12] |

| Methamphetamine-Primed Reinstatement | Rat | 0.12 mg/kg (priming) | 20 mg/kg (i.p.) | Attenuated methamphetamine-induced reinstatement. | [12] |

| Methamphetamine-Primed Reinstatement | Rat | 0.24 mg/kg (priming) | 40 mg/kg (i.p.) | Attenuated methamphetamine-induced reinstatement. | [12] |

| Stress-Induced Nicotine Seeking | - | - | - | The CRF system is implicated in stress-induced nicotine relapse.[13] | [13][14][15][16] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below. These protocols are intended to offer a comprehensive understanding of the experimental paradigms used to evaluate the efficacy of this compound.

Cocaine Self-Administration in Rats

Objective: To assess the reinforcing effects of a drug and the impact of a pharmacological intervention on drug-taking behavior.

Apparatus: Standard operant conditioning chambers equipped with two levers (active and inactive), a cue light above the active lever, a drug infusion pump, and a swivel system to allow for intravenous drug delivery to freely moving animals.

Procedure:

-

Surgery and Recovery: Rats are surgically implanted with an indwelling intravenous catheter into the jugular vein. Animals are allowed to recover for at least one week post-surgery.

-

Acquisition of Self-Administration: Rats are placed in the operant chambers for daily sessions (e.g., 2 hours). A press on the active lever results in the intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) and the presentation of a conditioned stimulus (e.g., cue light illumination for 20 seconds). Presses on the inactive lever have no programmed consequences. Training continues until a stable pattern of responding is established.

-

Treatment and Testing: Prior to a self-administration session, rats are pretreated with either vehicle or this compound (e.g., 10-20 mg/kg, i.p.). The number of active and inactive lever presses, as well as the number of infusions earned, are recorded and compared between treatment groups.

Morphine-Induced Conditioned Place Preference (CPP) in Mice

Objective: To evaluate the rewarding properties of a drug by measuring the animal's preference for an environment previously paired with the drug's effects.

Apparatus: A two-compartment apparatus with distinct visual and tactile cues in each compartment, separated by a neutral central area.

Procedure:

-

Habituation (Pre-Test): On the first day, mice are allowed to freely explore the entire apparatus for a set duration (e.g., 15 minutes) to determine any baseline preference for either compartment.

-

Conditioning: This phase typically occurs over several days (e.g., 4-8 days). On conditioning days, mice receive an injection of morphine (e.g., 10 mg/kg, s.c.) and are confined to one compartment for a specific period (e.g., 30 minutes). On alternate days (or in a separate session on the same day), they receive a saline injection and are confined to the other compartment. The drug-paired compartment is counterbalanced across animals.

-

Treatment during Acquisition: To test the effect of this compound on the acquisition of CPP, the antagonist is administered prior to the morphine injections during the conditioning phase.

-

Test: On the test day, mice are given a saline injection and allowed to freely explore the entire apparatus. The time spent in each compartment is recorded. A significant increase in time spent in the drug-paired compartment compared to the pre-test indicates the development of a conditioned place preference.

Stress-Induced Reinstatement of Drug-Seeking in Rats

Objective: To model relapse to drug-seeking behavior triggered by a stressful event.

Procedure:

-

Acquisition of Self-Administration: As described in the self-administration protocol, rats are trained to self-administer a drug (e.g., heroin, 0.1 mg/kg/infusion) until stable responding is achieved.

-

Extinction: Following acquisition, lever pressing is extinguished by replacing the drug solution with saline. Extinction sessions continue until responding on the active lever decreases to a predetermined low level.

-

Treatment and Reinstatement Test: Prior to the reinstatement test session, rats are pretreated with either vehicle or this compound (e.g., 15 and 30 mg/kg, s.c.). Immediately before being placed back into the operant chambers, a subset of animals is exposed to a stressor, such as intermittent footshock (e.g., 10-15 minutes, 0.5 mA). During the test session, lever presses are recorded but do not result in drug infusion. A significant increase in active lever pressing in the stressed group compared to the non-stressed group is indicative of stress-induced reinstatement. The effect of this compound is evaluated by its ability to attenuate this increase in responding.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows discussed in this guide.

CRF1 Receptor Signaling Pathway

Caption: CRF1 receptor signaling cascade initiated by stress and blocked by this compound.

Experimental Workflow: Stress-Induced Reinstatement

References

- 1. The CRF System as a Therapeutic Target for Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Corticotropin Releasing Factor: A Key Role in the Neurobiology of Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "Stress-Induced Reinstatement of Drug Seeking: 20 Years of Progress" by John R. Mantsch, David A. Baker et al. [epublications.marquette.edu]

- 4. CP-154,526, a selective, non-peptide antagonist of the corticotropin-releasing factor1 receptor attenuates stress-induced relapse to drug seeking in cocaine- and heroin-trained rats [pubmed.ncbi.nlm.nih.gov]

- 5. The CRF-1 Receptor Antagonist, CP-154,526, Attenuates Stress-Induced Increases in Ethanol Consumption by BALB/cJ Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of CP 154,526, a CRF1 receptor antagonist, on behavioral responses to cocaine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of the CRH receptor antagonist CP-154,526 on intravenous cocaine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CP-154,526 Modifies CREB Phosphorylation and Thioredoxin-1 Expression in the Dentate Gyrus following Morphine-Induced Conditioned Place Preference | PLOS One [journals.plos.org]

- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 10. Alcohol in Excess: CRF1 receptors in the rat and mouse VTA and DRN - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Corticotropin releasing factor (CRF)-1 receptor antagonist, CP-154,526, blocks the expression of ethanol-induced behavioral sensitization in DBA/2J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CP-154,526, a CRF type-1 receptor antagonist, attenuates the cue-and methamphetamine-induced reinstatement of extinguished methamphetamine-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neurobiology of Stress-Induced Nicotine Relapse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tobacco Addiction and the Dysregulation of Brain Stress Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A neurobiological correlate of stress-induced nicotine-seeking behavior among cigarette smokers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

CP-154,526: A Technical Guide on its Mechanism of Action and Effects on Learning and Memory

Abstract

This document provides a comprehensive technical overview of CP-154,526, a potent and selective non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). Stress and the dysregulation of the hypothalamic-pituitary-adrenal (HPA) axis are implicated in the pathophysiology of numerous psychiatric and neurological disorders. The neuropeptide corticotropin-releasing factor (CRF) is a primary mediator of the endocrine, autonomic, and behavioral responses to stress.[1] CP-154,526 acts by competitively inhibiting the binding of CRF to its type 1 receptor, thereby attenuating the downstream signaling cascades associated with the stress response.[2][3][4][5] Preclinical evidence strongly suggests that this compound has significant effects on learning and memory, particularly by mitigating the cognitive deficits induced by acute stress. This guide details the molecular mechanism of CP-154,526, summarizes key preclinical findings, outlines common experimental methodologies, and presents relevant signaling and workflow diagrams to support further research and development.

Introduction to CP-154,526

CP-154,526 is a pyrrolopyrimidine derivative developed by Pfizer that demonstrates high binding affinity and selectivity for the CRF1 receptor (Kᵢ < 10 nM) over the CRF2 receptor (Kᵢ > 10 µM).[3][6][7] As a brain-penetrant small molecule, it has been instrumental as a research tool to investigate the role of the CRF1 system in stress-related pathophysiology.[2][8] The primary hypothesis underlying its development is that antagonists of the CRF1 receptor may offer therapeutic benefits for disorders involving excessive CRF activity, such as anxiety, depression, and substance abuse.[2] A significant area of investigation has been its ability to modulate cognitive functions, specifically its capacity to reverse the impairments in learning and memory that are a well-documented consequence of acute and chronic stress.

Molecular Mechanism of Action

The physiological effects of CP-154,526 are mediated through its direct antagonism of the CRF1 receptor, a Class B G-protein coupled receptor (GPCR).[1][9]

2.1. The CRF-CRF1 Signaling Pathway Under conditions of stress, CRF is released from the paraventricular nucleus of the hypothalamus and other brain regions. CRF binds to the CRF1 receptor, initiating a conformational change that activates an associated stimulatory G-protein (Gₛ).[2] This activation leads to a well-defined signaling cascade:

-

G-Protein Activation: The Gₛ-protein releases its α-subunit (Gαₛ), which is bound to GTP.

-

Adenylyl Cyclase Activation: The Gαₛ-GTP complex binds to and activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][10]

-

PKA Activation: The resulting increase in intracellular cAMP concentration leads to the activation of Protein Kinase A (PKA).[2][10]

-

Downstream Phosphorylation: Activated PKA phosphorylates numerous downstream targets, including transcription factors like the cAMP Response Element-Binding protein (CREB), which modulates gene expression related to neuronal plasticity, and other kinases involved in cellular responses.[1][2]

2.2. Antagonistic Action of CP-154,526 CP-154,526 functions as a competitive antagonist at the CRF1 receptor. It occupies the ligand-binding site, physically preventing the endogenous CRF peptide from binding. This inhibitory action effectively halts the initiation of the Gₛ/cAMP/PKA signaling cascade, thereby blocking the downstream physiological and behavioral responses orchestrated by CRF.

Preclinical Evidence: Effects on Learning and Memory

CP-154,526 has been evaluated in various preclinical models, demonstrating a consistent ability to ameliorate stress-induced cognitive deficits.